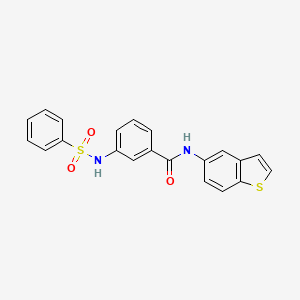
3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as BZB, and it is a potent inhibitor of carbonic anhydrase IX (CA IX), a protein that is overexpressed in many types of cancer cells.
Applications De Recherche Scientifique
- T-817MA , a derivative of this compound, has been investigated for its neuroprotective effects. It attenuates amyloid-β (Aβ)-induced neurotoxicity, a hallmark of Alzheimer’s disease (AD). Additionally, T-817MA promotes neurite outgrowth in rat cultured central nervous system neurons . These findings suggest its potential for disease modification in neurodegenerative conditions.
- Benzo[1,2-b:4,5-b′]dithiophene (BDT) , a structural motif present in this compound, plays a crucial role in polymer materials used for PSCs. BDT-based polymers enhance power conversion efficiency (PCE) in solar cells, achieving 7–8% PCEs. Researchers continue to explore BDT-based materials for efficient photovoltaic applications .
- In the context of constructing dual acceptor copolymers, researchers have tuned sulfide oxidation in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) . This approach allows the creation of copolymers with varying sulfonyl groups. The A1–A2-type copolymer, derived from BDTT, exhibits promising properties .
- Beyond neuroprotection, T-817MA’s unique features make it a candidate for drug development. Its ability to alleviate oxidative stress and promote neurite growth suggests potential applications in various neurodegenerative diseases, including AD .
- The compound’s synthesis involves reduction reactions and activators. Researchers have explored efficient processes for producing derivatives like 1-(3-(2-(1-benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol. These optimized methods contribute to scalable production .
- BDT-based compounds find applications in organic electronics, including organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Their unique electronic properties make them valuable building blocks for designing functional materials .
Neuroprotection and Neurite Outgrowth
Polymer Solar Cells (PSCs)
Sulfide Oxidation Tuning
Drug Development and Disease Modification
Chemical Synthesis and Process Optimization
Materials Science and Organic Electronics
Mécanisme D'action
Target of Action
The compound, also known as N-(benzo[b]thiophen-5-yl)-3-(phenylsulfonamido)benzamide, primarily targets neurons in the central nervous system . It has been screened as a potential therapeutic agent for the treatment of Alzheimer’s disease (AD), based on its neuroprotective potency against amyloid-β peptides (Aβ)-induced neurotoxicity .
Mode of Action
The compound interacts with its neuronal targets by exerting a neuroprotective effect against Aβ (1-42) or oxidative stress-induced neurotoxicity . It has been found to be strongly protective against Aβ (1-42)-induced neuronal death . Additionally, it suppresses the decrease of GSH levels induced by H2O2 exposure in cortical neuron culture, suggesting that it may alleviate oxidative stress .
Biochemical Pathways
The compound affects the biochemical pathways related to neuroprotection and neurite outgrowth. It promotes neurite outgrowth in hippocampal slice cultures and reaggregation culture of rat cortical neurons . It also increases the growth-associated protein 43 content in the reaggregation culture of cortical neurons , suggesting that it may play a role in enhancing axonal regeneration.
Result of Action
The compound’s action results in the attenuation of Aβ-induced neurotoxicity and the promotion of neurite outgrowth in rat cultured central nervous system neurons . These effects suggest that the compound may have potential for disease modification and could be useful for patients with neurodegenerative diseases, such as AD .
Propriétés
IUPAC Name |
3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c24-21(22-17-9-10-20-15(13-17)11-12-27-20)16-5-4-6-18(14-16)23-28(25,26)19-7-2-1-3-8-19/h1-14,23H,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHUJSQPGYIQFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

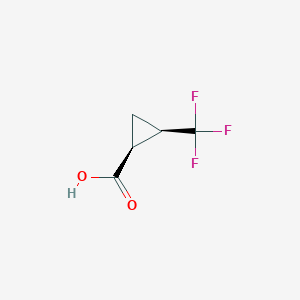
![5-[1-(2,2-Difluoroethyl)-5-methylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2393346.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2393348.png)
![N-(3-chloro-4-methylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2393349.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide](/img/structure/B2393350.png)
![N-(3,5-dimethoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
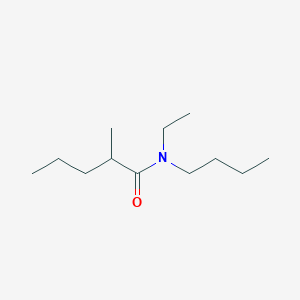
![tert-Butyl [4-(3-chlorophenyl)piperidin-4-yl]methylcarbamate](/img/structure/B2393356.png)
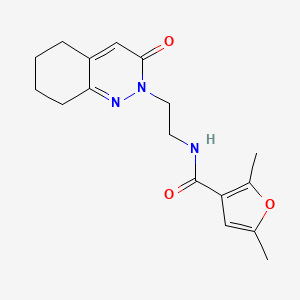
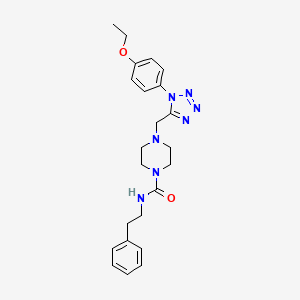
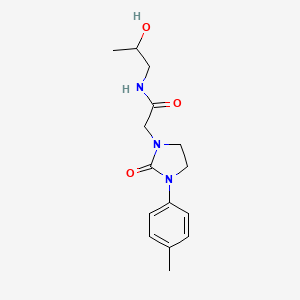
![3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylic acid](/img/structure/B2393362.png)
![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2393363.png)